Drp1/PSA Selectivity vs. Mdivi-1: Substituent Geometry
The target compound differs from the widely used Drp1 inhibitor mdivi-1 (3-(2,4-dichloro-5-methoxyphenyl)-2-thioxoquinazolin-4-one, CAS 338967-87-6) by replacement of the 2,4-dichloro-5-methoxy substitution with a 2,5-dimethoxy pattern [1]. Mdivi-1 inhibits Drp1 with an IC50 of approximately 10 µM in cell-based mitochondrial fission assays but also potently inhibits PSA, limiting its utility as a selective chemical probe [1]. Recent SAR studies demonstrated that relocating the substituents from the 2,4-dichloro-5-methoxy to a 4-chloro-3-methoxy configuration yielded compound 10g, which exhibited stronger Drp1 inhibition than mdivi-1 while achieving high selectivity over PSA [1]. The 2,5-dimethoxyphenyl analogue represents yet another substitution geometry that remains to be fully characterized against this selectivity axis, offering a distinct chemical tool for probing the structural determinants of Drp1 versus PSA engagement [1].
| Evidence Dimension | Drp1 inhibitory activity and PSA selectivity as a function of 3-phenyl substitution pattern |
|---|---|
| Target Compound Data | 3-(2,5-dimethoxyphenyl) substitution; quantitative Drp1/PSA selectivity data not yet reported in peer-reviewed literature |
| Comparator Or Baseline | Mdivi-1 (2,4-dichloro-5-methoxyphenyl): Drp1 IC50 ~10 µM (cell-based), significant PSA off-target activity; Compound 10g (4-chloro-3-methoxyphenyl): stronger Drp1 inhibition than mdivi-1 with high PSA selectivity |
| Quantified Difference | Structural SAR trend: repositioning substituents from 2,4-dichloro-5-methoxy to alternative patterns can enhance Drp1 selectivity over PSA; quantitative values for 2,5-dimethoxy pattern pending experimental determination |
| Conditions | Drp1 GTPase inhibition assay; PSA enzyme inhibition assay; cell-based mitochondrial morphology assays (CiNii Research, 2024) |
Why This Matters
This compound provides a structurally distinct probe for investigating how 2,5-dimethoxy substitution versus the 2,4-dichloro-5-methoxy pattern of mdivi-1 affects Drp1/PSA selectivity, which is essential for developing isoform-selective mitochondrial fission inhibitors.
- [1] Development of 2-Thioxoquinazoline-4-one Derivatives as Dual and Selective Inhibitors of Dynamin-Related Protein 1 (Drp1) and Puromycin-Sensitive Aminopeptidase (PSA). CiNii Research. 2024. Accessed 2026. View Source
